

# Chemical structure and properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

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## Compound of Interest

Compound Name: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

CAS No.: 1251025-80-5

Cat. No.: B1464712

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## An In-depth Technical Guide to 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

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### Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** (CAS No. 1251025-80-5). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related 6-aryl- and 5-aryl-2,4-diaminopyrimidine analogues to project its chemical behavior and pharmacological potential. The guide covers a probable synthetic route via palladium-catalyzed cross-coupling, predicted physicochemical properties, and explores its potential as a kinase inhibitor, a therapeutic area where this structural class has shown significant promise. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction and Background

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocycle are known to exhibit a wide range of pharmacological activities, including antimicrobial, and antineoplastic properties.[2] The therapeutic efficacy of these compounds often stems from their ability to mimic endogenous purines and pyrimidines, thereby interacting with key biological targets such as enzymes and receptors.

Specifically, the substitution of an aryl group at the 6-position of the 2,4-diaminopyrimidine ring has been a fruitful area of investigation in the development of kinase inhibitors. This guide focuses on the 3-chlorophenyl substituted analogue, **6-(3-Chlorophenyl)pyrimidine-2,4-diamine**, a molecule with potential for targeted therapeutic applications.

## Chemical Identity and Structure

The core of the molecule is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This ring is substituted with two amino groups at positions 2 and 4, and a 3-chlorophenyl group at the 6-position.

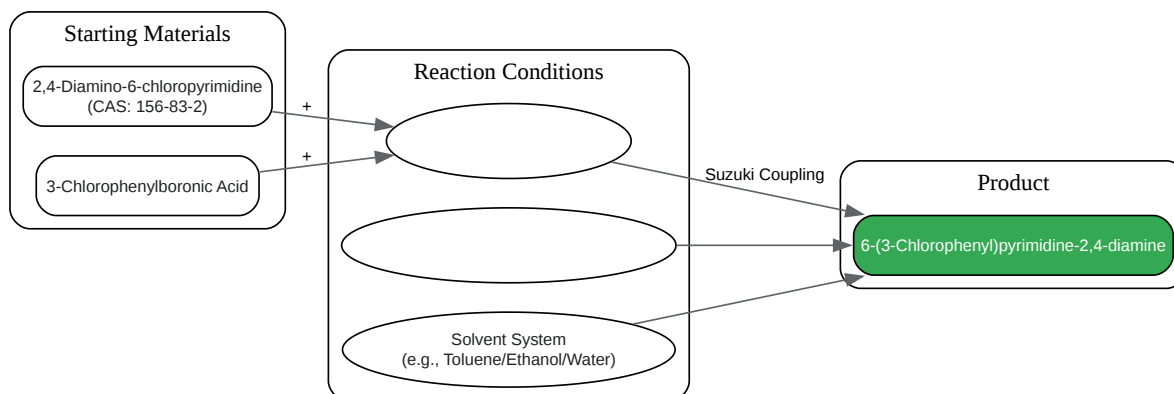
Systematic Name: **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** CAS Number: 1251025-80-5[3][4][5] Molecular Formula: C<sub>10</sub>H<sub>9</sub>ClN<sub>4</sub>

Below is a two-dimensional representation of the chemical structure.

Caption: Chemical structure of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine**.

## Synthesis and Purification

The most logical and widely employed method for the synthesis of 6-aryl-2,4-diaminopyrimidines is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction couples an organoboron compound with a halide. For the synthesis of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine**, the key starting materials are 2,4-diamino-6-chloropyrimidine and 3-chlorophenylboronic acid.



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Caption: Proposed synthesis of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** via Suzuki coupling.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar couplings.<sup>[6]</sup>

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-diamino-6-chloropyrimidine (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq.).
- **Solvent and Base Addition:** Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Then, add an aqueous solution of a base, such as sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq.).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **6-(3-Chlorophenyl)pyrimidine-2,4-diamine**.

## Physicochemical and Spectroscopic Properties

Specific, experimentally determined physicochemical and spectroscopic data for **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** are not widely available. The following table provides predicted values alongside the known experimental data for the key starting material, 2,4-diamino-6-chloropyrimidine.

Property	6-(3-Chlorophenyl)pyrimidine-2,4-diamine (Predicted)	2,4-Diamino-6-chloropyrimidine (Experimental)
CAS Number	1251025-80-5	156-83-2[8]
Molecular Weight	220.66 g/mol	144.56 g/mol [8]
Appearance	---	White to off-white crystalline powder[9]
Melting Point	Not Available	199-202 °C[9]
Boiling Point	~490 °C at 760 mmHg	~438 °C at 760 mmHg[9]
Solubility	Poorly soluble in water; soluble in polar organic solvents.	Moderately soluble in water; soluble in ethanol and methanol.[9]
pKa (most basic)	~4.5	Not Available
LogP	~2.5	Not Available

## Expected Spectroscopic Data

- $^1\text{H}$  NMR: Protons on the pyrimidine ring, the phenyl ring, and the amino groups would be expected in the aromatic and downfield regions of the spectrum. The splitting patterns of the phenyl protons would be indicative of the 1,3-disubstitution.
- $^{13}\text{C}$  NMR: Signals corresponding to the carbon atoms of the pyrimidine and phenyl rings would be observed. The carbon attached to the chlorine atom would be expected to have a characteristic chemical shift.
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}+\text{H}]^+$  would be expected at  $m/z$  221.06, with a characteristic isotopic pattern due to the presence of a chlorine atom.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine and phenyl rings, and C-Cl stretching would be expected.

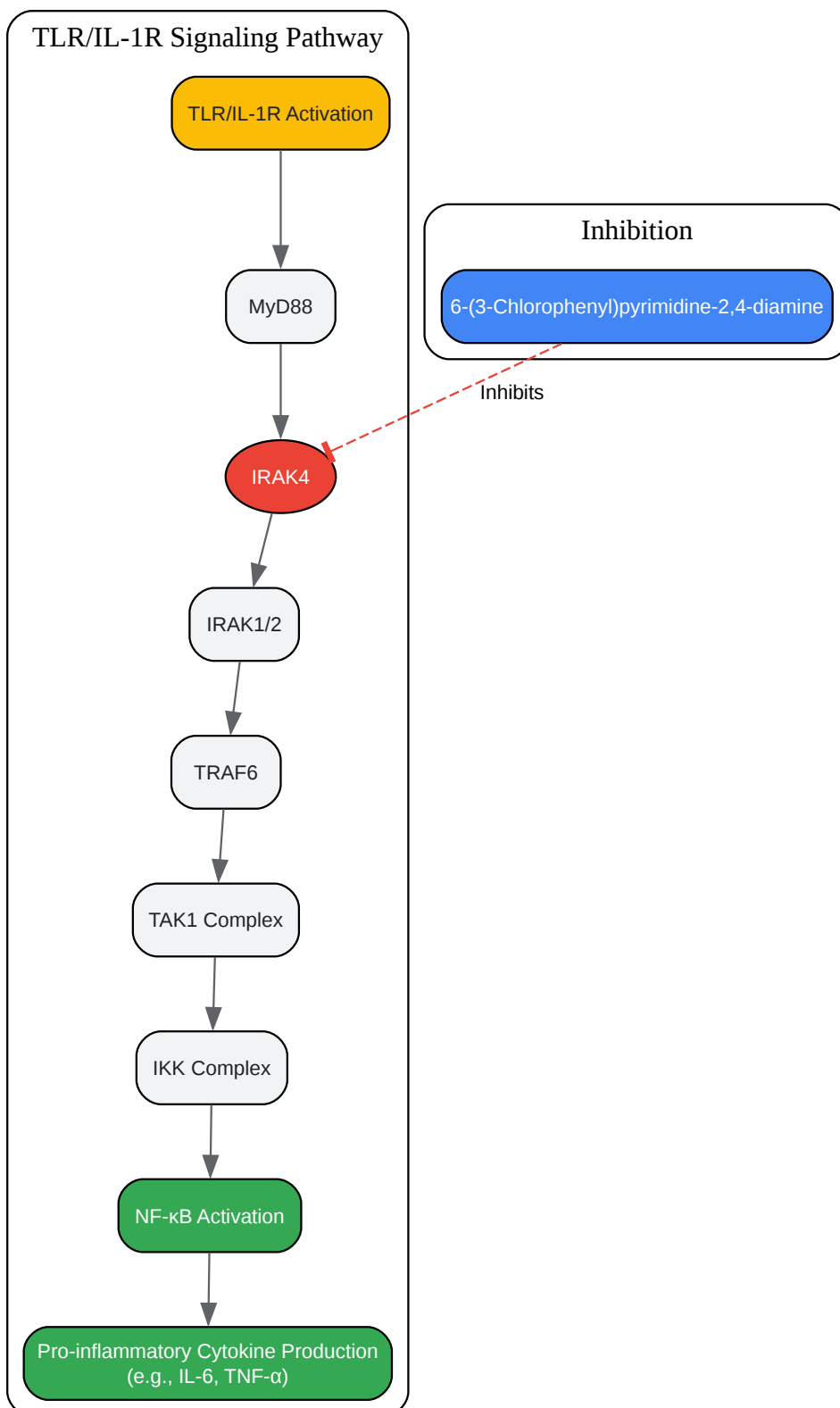
## Biological and Pharmacological Activity

While direct biological data for **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** is not available, the broader class of 5- and 6-aryl-2,4-diaminopyrimidines has been extensively investigated, particularly as kinase inhibitors.[\[5\]](#)[\[10\]](#)

### Potential as a Kinase Inhibitor

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,4-diaminopyrimidine scaffold can effectively compete with ATP for the kinase active site.

One notable target for this class of compounds is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[\[5\]](#)[\[10\]](#) Inhibition of IRAK4 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[\[10\]](#) Compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent IRAK4 inhibitors.[\[3\]](#)[\[10\]](#)



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Caption: Potential mechanism of action as an IRAK4 inhibitor in the TLR/IL-1R signaling pathway.

## Applications in Drug Discovery

Given the established activity of related compounds, **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** represents a lead compound for further investigation in several therapeutic areas:

- **Oncology:** As an inhibitor of kinases that are overexpressed or hyperactivated in various cancers.
- **Immunology and Inflammation:** As a modulator of inflammatory signaling pathways, with potential applications in autoimmune diseases such as rheumatoid arthritis and lupus.
- **Infectious Diseases:** The 2,4-diaminopyrimidine core is also present in antifolate drugs, suggesting potential exploration as an antimicrobial agent.<sup>[1]</sup>

## Conclusion and Future Outlook

**6-(3-Chlorophenyl)pyrimidine-2,4-diamine** is a structurally interesting molecule belonging to the pharmacologically significant class of 2,4-diaminopyrimidines. While specific experimental data is currently lacking in the public domain, its synthesis is feasible through established methods like the Suzuki-Miyaura coupling. Based on the known biological activities of its structural analogues, this compound holds promise as a scaffold for the development of novel kinase inhibitors, particularly for targets such as IRAK4. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.

## References

- Chen, Y., Singh, R., Lin, N., Taylor, V., Yao, Y., Tran, T., ... & Payan, D. G. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*, 13(5), 849–855. [\[Link\]](#)
- Chen, Y., Singh, R., Lin, N., Taylor, V., Yao, Y., Tran, T., ... & Payan, D. G. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)

- Kuuja. (n.d.). 1251025-80-5(**6-(3-chlorophenyl)pyrimidine-2,4-diamine**). Retrieved February 14, 2026, from [\[Link\]](#)
- Al-Masoudi, N. A., Al-Salihen, A. A., & Al-Dahmoshi, H. O. M. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazanyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. *International Journal of ChemTech Research*, 8(12), 304-315. [\[Link\]](#)
- Buckley, D. L., Ramachandran, S., Tawa, G., St. Jean, D. J., Jr, Gerstenberger, B. S., Kraybill, B., ... & Hale, M. R. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*, 6(8), 891–896. [\[Link\]](#)
- Burchall, J. J. (1983). History and future of antimicrobial diaminopyrimidines. *Reviews of infectious diseases*, 5 Suppl 2, S279–S285. [\[Link\]](#)
- Kloubert, P., Kysil, D., Valášek, L., & Krátký, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. *Molecules*, 25(21), 5183. [\[Link\]](#)
- Cooke, G., & MacDonald, S. J. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. *Synlett*, (10), 1699-1701. [\[Link\]](#)
- Finger, V., Vrbicky, M., Guniš, J., Konečná, K., Švarcová, M., Forejtníková, H., ... & Jansa, P. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. *Biomedicine & Pharmacotherapy*, 191, 118537. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [\[Link\]](#)
- Al-Dahmoshi, H. O. M., Jafar, N. N. A., Almamoor, A. M. J., Al-Khafaji, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. *ResearchGate*. [\[Link\]](#)
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved February 14, 2026, from [\[Link\]](#)

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [[Link](#)]
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved February 14, 2026, from [[Link](#)]
- Ibeanu, F. N., Ezeokonkwo, M. A., Onoabedje, E. A., Eze, C. C., & Okoro, U. C. (2023). Synthesis, Antimicrobial and Computational Studies of New Branched Azaphenothiazinones Derivatives. ResearchGate. [[Link](#)]
- Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved February 14, 2026, from [[Link](#)]
- Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [[Link](#)]
- Wang, Y.-T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. *Molecules*, 22(9), 1569. [[Link](#)]
- CAS Common Chemistry. (n.d.). 2,4-Diamino-6-chloropyrimidine 3-oxide. Retrieved February 14, 2026, from [[Link](#)]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved February 14, 2026, from [[Link](#)]
- Patsnap. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine. Retrieved February 14, 2026, from [[Link](#)]
- Justia Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Retrieved February 14, 2026, from [[Link](#)]

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## Sources

- 1. History and future of antimicrobial diaminopyrimidines - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [[biomedpharmajournal.org](https://biomedpharmajournal.org)]
- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [osti.gov](https://osti.gov) [[osti.gov](https://osti.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 8. 2,4-Diamino-6-chloropyrimidine | C<sub>4</sub>H<sub>5</sub>ClN<sub>4</sub> | CID 67432 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [[entrepreneur-cn.com](https://entrepreneur-cn.com)]
- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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